Cas no 1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol)

1007186-39-1 structure
Nome del prodotto:4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1H-Pyrazol-5-ol, 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- AKOS000808387
- AKOS016055296
- CHEMBL3144856
- BDBM71412
- SMR000589326
- 1007186-39-1
- cid_4114494
- HMS2862F10
- Z57300973
- MLS001172975
- EN300-23220034
- 4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- 4-[1-(4-methoxyphenyl)-2-nitro-ethyl]-5-methyl-2-phenyl-3-pyrazolin-3-one
- MLS-0324707.0002
-
- Inchi: 1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-6-4-3-5-7-15)17(12-21(24)25)14-8-10-16(26-2)11-9-14/h3-11,17,23H,12H2,1-2H3
- Chiave InChI: VPFIMAOVCZSZFO-UHFFFAOYSA-N
- Sorrisi: N1(C2=CC=CC=C2)C(O)=C(C(C2=CC=C(OC)C=C2)C[N+]([O-])=O)C(C)=N1
Proprietà calcolate
- Massa esatta: 353.13755610g/mol
- Massa monoisotopica: 353.13755610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 558
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 87.4Ų
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3(Predicted)
- Punto di ebollizione: 560.6±50.0 °C(Predicted)
- pka: 7.25±0.18(Predicted)
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23220034-0.05g |
1007186-39-1 | 95% | 0.05g |
$212.0 | 2024-06-20 |
4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol Letteratura correlata
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
1007186-39-1 (4-(1-(4-methoxyphenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol) Prodotti correlati
- 1797887-37-6(3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-5-methyl-1,2-oxazole)
- 1214383-62-6(Methyl 2-chloro-5-(pyridin-3-yl)nicotinate)
- 2227911-49-9((3R)-3-(3-bromothiophen-2-yl)-3-hydroxypropanoic acid)
- 2413441-22-0(Phenol, 2,5-difluoro-4-(phenylmethoxy)-)
- 2229200-87-5(4-amino-4-(4-methoxy-3-methylphenyl)cyclohexan-1-ol)
- 1912-34-1(Methyl 2-(2-chloro-1H-indol-3-yl)acetate)
- 66165-33-1(4-(3-aminopropyl)aminobutanoic acid)
- 2028980-27-8(3-bromo-4-(2-cyclobutoxyethoxy)oxolane)
- 1807017-61-3(2-(Bromomethyl)-3-(difluoromethyl)-5-methoxy-4-methylpyridine)
- 1286208-61-4((S)-Tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
